molecular formula C17H21N5O4S B2368695 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034346-59-1

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Katalognummer: B2368695
CAS-Nummer: 2034346-59-1
Molekulargewicht: 391.45
InChI-Schlüssel: GAAZEMNPFNGDOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone features a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a phenylmethanone group bearing a morpholinosulfonyl substituent. This structure combines heterocyclic and sulfonamide motifs, which are common in pharmaceuticals and agrochemicals due to their stability and bioactivity . The triazole ring enhances metabolic stability, while the morpholinosulfonyl group may improve solubility and target binding .

Eigenschaften

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c23-17(20-8-5-15(13-20)22-18-6-7-19-22)14-1-3-16(4-2-14)27(24,25)21-9-11-26-12-10-21/h1-4,6-7,15H,5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAZEMNPFNGDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Overview

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a novel organic molecule characterized by its unique structural components: a triazole ring, a pyrrolidine moiety, and a morpholinosulfonyl group. This combination suggests potential diverse biological activities, particularly in medicinal chemistry and pharmacology.

Structural Features

The structural features of this compound contribute significantly to its biological activity:

  • Triazole Ring : Known for its role in various biological processes, including antimicrobial and anticancer activities.
  • Pyrrolidine Moiety : Provides structural rigidity and enhances interaction with biological targets.
  • Morpholinosulfonyl Group : Increases solubility and may enhance binding affinity to specific receptors or enzymes.

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has demonstrated the promising biological activities of triazole-containing compounds in various contexts. Below are key findings related to the compound's activity:

Anticancer Activity

A study focusing on triazole derivatives highlighted their potential as anti-lung cancer agents. The compound exhibited significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), with an IC50 value indicating effectiveness comparable to established chemotherapeutics.

CompoundCell LineIC50 (μM)Reference
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanoneA54927.89
ChrysinA5498.80

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds structurally similar to the target compound have shown broad-spectrum activity against various pathogens. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies

  • Case Study on Lung Cancer :
    • A series of triazole derivatives were synthesized and tested against lung cancer cell lines. The results indicated that modifications in substituents significantly affected the cytotoxicity profiles. The most active compounds demonstrated IC50 values lower than traditional chemotherapeutics like cisplatin.
  • Case Study on Antifungal Activity :
    • Research on similar triazole compounds revealed their efficacy against fungal infections by targeting the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi. The docking studies suggested that these compounds fit well into the active site of the enzyme, indicating a strong potential for antifungal applications.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s uniqueness lies in its triazolyl-pyrrolidine core and morpholinosulfonylphenyl group. Below is a comparison with structurally related compounds:

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C₁₉H₂₂N₄O₃S (estimated) ~386.5 (est.) Triazole, pyrrolidine, morpholinosulfonyl High polarity, potential CNS activity
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₁F₂N₃O₂S₂ 569.6 Triazole, phenylsulfonyl, thioether Antifungal/antibacterial activity
Pyrasulfotole C₁₄H₁₃F₃N₂O₄S 362.3 Pyrazole, methylsulfonyl, trifluoromethyl Herbicidal activity
[4-Morpholinyl][4-(4-Trifluoromethoxyphenyl)-2H-triazol-2-yl]methanone C₁₉H₁₈N₄O₂ 334.1 Triazole, morpholine, trifluoromethoxy Moderate solubility, CNS targeting
4-[1-Benzoyl-4-(Pyridin-2-yl)-1H-Pyrazol-3-yl]morpholine C₁₉H₁₈N₄O₂ 334.4 Pyrazole, morpholine, benzoyl Kinase inhibition potential

Structural Insights :

  • Triazole vs. Pyrazole : The target compound’s 1,2,3-triazole (vs. pyrazole in Pyrasulfotole or 1,2,4-triazole in ) offers distinct electronic and hydrogen-bonding properties, influencing receptor interactions .
  • Morpholinosulfonyl vs.
  • Pyrrolidine vs. Morpholine : The pyrrolidine ring (5-membered) may confer conformational flexibility, unlike the 6-membered morpholine in , affecting binding kinetics.

Physicochemical Properties

  • Solubility: The morpholinosulfonyl group increases water solubility compared to non-sulfonylated analogs like .
  • Stability : The triazole ring resists metabolic degradation, similar to compounds in .
  • Melting Point : Estimated to exceed 200°C (based on Pyrasulfotole’s MP of 201°C ), suggesting solid-state stability.

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone?

The synthesis of this compound requires multi-step optimization, particularly for introducing the triazole and morpholinosulfonyl moieties. Key steps include:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile) to ensure regioselectivity .
  • Sulfonylation : Reaction of 4-(morpholino)sulfonylphenyl intermediates with acyl chlorides or activated carbonyl derivatives in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for N-bound protons), triazole protons (δ 7.5–8.5 ppm), and sulfonyl group (no direct protons but influences neighboring carbon shifts) .
  • IR Spectroscopy : Confirm sulfonyl S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and triazole C=N vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns to distinguish regioisomers .

What in vitro assays are recommended for initial biological screening?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the triazole’s metal-binding capacity. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations optimized to KM values .
  • Cellular Uptake Studies : Employ fluorescently tagged analogs or LC-MS quantification in cell lysates to assess permeability, using Caco-2 monolayers for intestinal absorption models .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Systematically modify the triazole’s substituents (e.g., electron-withdrawing groups at the 2-position) and the morpholinosulfonyl group’s linker length. Use parallel synthesis with split-and-pool strategies for high-throughput screening .
  • Pharmacophore Mapping : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to identify critical interactions, such as hydrogen bonding with the sulfonyl oxygen .
  • Data Validation : Apply statistical rigor via ANOVA for biological replicates (n ≥ 3) and use positive/negative controls (e.g., known kinase inhibitors) to minimize false positives .

How should researchers address contradictions in reported biological activity data for this compound?

  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) across labs to reduce variability .
  • Meta-Analysis : Use platforms like RevMan to aggregate data from multiple studies, applying random-effects models to account for heterogeneity .
  • Mechanistic Profiling : Perform target engagement studies (e.g., cellular thermal shift assays, CETSA) to confirm direct binding versus off-target effects .

What strategies mitigate environmental risks during preclinical development?

  • Degradation Studies : Assess hydrolytic stability under pH 1–13 (simulating environmental conditions) via HPLC monitoring. For photodegradation, expose to UV light (254 nm) in aqueous solutions .
  • Ecotoxicology Screening : Use Daphnia magna acute toxicity assays (48-h LC50) and algal growth inhibition tests (OECD 201) to estimate ecological impact .
  • Waste Stream Analysis : Quantify residual compound in synthesis byproducts using LC-MS/MS and recommend enzymatic treatment for sulfonyl group breakdown .

Methodological Considerations

  • Data Reproducibility : Publish detailed protocols for synthesis (e.g., exact stoichiometry, inert atmosphere requirements) and biological assays (e.g., cell line authentication codes) .
  • Computational Support : Leverage QSAR models (e.g., Schrödinger’s QikProp) to predict ADMET properties early in development, reducing late-stage attrition .

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